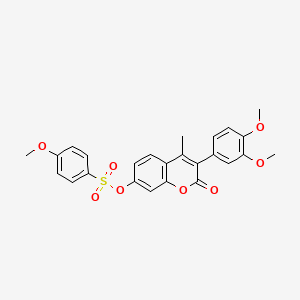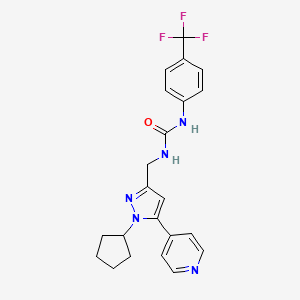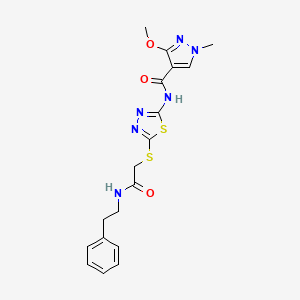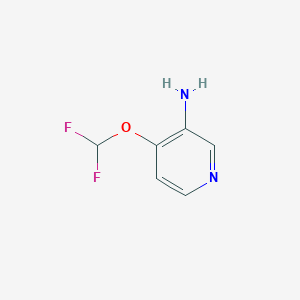
4-(Difluoromethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amine (-NH2) group attached to the 3rd position and a difluoromethoxy (-OCHF2) group attached to the 4th position . The exact mass of the molecule is 160.04481914 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.12 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 48.1 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Kinase Inhibitors :
- A scalable, economical, and practical synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors, has been developed. This compound is crucial for the preparation of protein kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. This synthesis avoids the need for sealed vessel amination processes and has been optimized for large-scale production (Rageot et al., 2019).
Macrocyclic Ring Systems Synthesis :
- 4-Alkoxy-tetrafluoropyridine derivatives, closely related to 4-(Difluoromethoxy)pyridin-3-amine, have been used as building blocks for synthesizing macrocyclic ring systems comprising pyridine with poly-ether or amine subunits. Some of these macrocycles have been characterized by X-ray crystallography, highlighting their potential in diverse applications (Chambers et al., 2004).
Redox Annulations with Dual C–H Functionalization :
- Amines, including those related to this compound, have been involved in redox-neutral annulations with alkylquinoline carbaldehydes. These processes involve dual C–H bond functionalization, demonstrating the compound's utility in complex organic transformations (Zhu & Seidel, 2017).
Applications in Copper(I) Complexes and Coordination Frameworks :
- Studies involving copper(I) complexes containing novel bidentate iminopyridine ligands related to this compound show potential applications in materials science and coordination chemistry. These studies include synthesis, spectral characterization, and investigations of properties and structures of such complexes (Dehghanpour et al., 2007).
Development of Redox-Active Ligands and Frameworks :
- The compound has been used in the development of redox-active ligands, which are then incorporated into coordination frameworks. This has applications in the field of materials science, particularly in developing multifunctional frameworks with unique properties (Hua et al., 2013).
Oxygen Reduction Electrocatalysts :
- Fe(III)-meso-tetra(pyridyl)porphyrins, closely related to this compound, have been used as electrocatalysts for the reduction of dioxygen in aqueous acidic solution. This demonstrates the compound's potential application in electrocatalysis and energy conversion (Matson et al., 2012).
Propiedades
IUPAC Name |
4-(difluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-2-10-3-4(5)9/h1-3,6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUPQNGVQTLMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
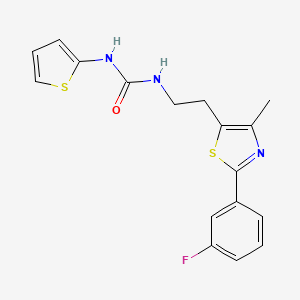
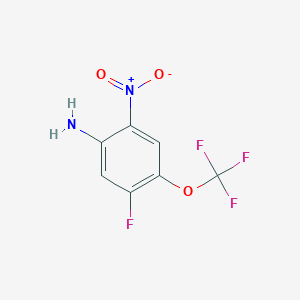

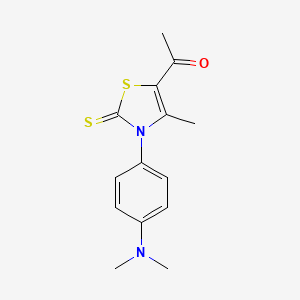
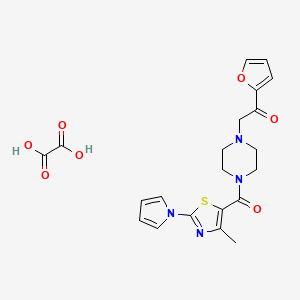
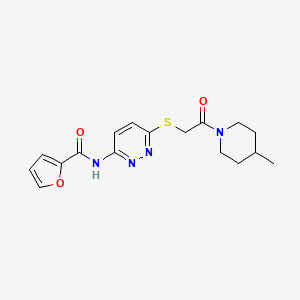
![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
